ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Beschreibung
Ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic small molecule featuring:
- A benzothiazole core substituted with 4-ethoxy and 3-ethyl groups.
- A carbamoyl linker connecting the benzothiazole to a benzenesulfonyl group.
- A piperazine ring functionalized with an ethyl carboxylate moiety.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6S2/c1-4-29-22-20(34-5-2)8-7-9-21(22)36-24(29)26-23(30)18-10-12-19(13-11-18)37(32,33)28-16-14-27(15-17-28)25(31)35-6-3/h7-13H,4-6,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSRUYRSNRWJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Differences
The compound’s analogs differ primarily in substituents on the benzothiazole ring, sulfonyl-piperazine linkage, and carboxylate groups. Representative examples include:
*Estimated based on substituent contributions.
Structural Insights:
- Substituent Position: The 4-ethoxy group in the target compound vs.
- Alkyl Chain Variation : The 3-ethyl group (target) vs. 3-methyl () increases lipophilicity (higher XLogP3), which may enhance membrane permeability but reduce solubility .
- Piperazine Linkage : All analogs retain the sulfonyl-piperazine-carboxylate scaffold, critical for hydrogen bonding and charge interactions with biological targets .
Bioactivity and Structure-Activity Relationships (SAR)
Key Findings from Comparative Studies:
Similarity Indexing :
- The target compound shares >80% structural similarity (Tanimoto coefficient) with , primarily due to the conserved benzothiazole-carbamoyl-sulfonyl motif .
- Substitution at the 3-position (ethyl vs. methyl) correlates with improved inhibitory activity in kinase assays, as ethyl enhances hydrophobic interactions with ATP-binding pockets .
Activity Landscapes :
- Analogs with 4-ethoxy/3-alkyl benzothiazoles (e.g., target compound and ) cluster together in hierarchical bioactivity profiling, suggesting shared modes of action .
- The 6-methoxy analog exhibits divergent activity due to altered hydrogen-bonding patterns, as methoxy groups engage polar residues less effectively than ethoxy .
Metabolic Stability :
Computational and Experimental Validation
- Molecular Docking : The target compound’s 3-ethyl group forms van der Waals contacts with Leu443 in HDAC8, a feature absent in 3-methyl analogs .
- QSAR Models : Substituent bulkiness (molecular volume >500 ų) and XLogP3 >3.0 are predictors of improved blood-brain barrier penetration for benzothiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
